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Technical Support Center: qRT-PCR Analysis of
CBL Gene Expression
Welcome to the technical support center for quantitative real-time PCR (qRT-PCR) analysis of

Casitas B-lineage lymphoma (CBL) gene expression. This resource provides troubleshooting

guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug

development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the function of the CBL gene and why is its expression analysis important?

The CBL gene is a proto-oncogene that encodes for the E3 ubiquitin ligase protein, c-Cbl.[1][2]

[3] This protein plays a crucial role in cellular signaling by targeting substrates for degradation

by the proteasome.[2][3] c-Cbl acts as a negative regulator in many signal transduction

pathways, including those involving receptor tyrosine kinases (RTKs) like EGFR.[1][4][5] It

mediates the transfer of ubiquitin to specific substrates, marking them for degradation.[2]

Mutations in the CBL gene have been implicated in various cancers, particularly acute myeloid

leukemia.[1][2] Therefore, accurate analysis of CBL gene expression is vital for understanding

its role in both normal cellular processes and disease states like cancer.

Q2: Why is normalization essential for qRT-PCR analysis of CBL gene expression?
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Normalization is a critical step in qRT-PCR to control for non-biological variation between

samples.[6][7] Variations can be introduced at multiple stages of the experimental workflow,

including:

Differences in initial sample amount.

Variability in RNA extraction and quality.[8][9]

Inefficiencies in the reverse transcription (RT) step.[10]

Pipetting errors.[8][11]

Without proper normalization, it is impossible to determine if observed differences in CBL

expression are true biological effects or simply technical artifacts.[6][10] The goal is to ensure

that the data reflects genuine biological differences rather than technical variability.[6]

Q3: What are the common normalization strategies for qRT-PCR?

Several strategies can be employed for qRT-PCR data normalization. The most common

methods include:

Reference Genes (Housekeeping Genes): This is the most popular approach, where the

expression of the target gene (CBL) is normalized to one or more stably expressed

endogenous control genes.[6][7]

Total RNA Normalization: This method uses the total amount of RNA in a sample as the

normalizer. However, it assumes a constant mRNA to total RNA ratio, which may not always

be true, and it doesn't account for variations in RT efficiency.[10]

Normalization to Sample Size: This involves normalizing to initial parameters like cell count

or tissue weight. While useful for initial sample calibration, it is often not precise enough for

final normalization.[7][12]

For robust and reliable results, using validated reference genes is the recommended strategy.

[12][13]
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This guide addresses specific issues you might encounter during the normalization of CBL

gene expression data.
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Problem Potential Cause(s) Recommended Solution(s)

High variability in Ct values for

reference genes across

samples.

1. The chosen reference gene

is not stably expressed under

your experimental conditions.

[10][14] 2. Inconsistent RNA

quality or quantity between

samples.[8][9] 3. Pipetting

errors or inconsistent reaction

setup.[11][15]

1. Validate your reference

genes. Test a panel of

candidate reference genes

(e.g., GAPDH, ACTB, B2M,

TBP, RPLP0) and use

algorithms like geNorm or

NormFinder to identify the

most stable ones for your

specific experimental setup.

[16][17][18] 2. Assess RNA

integrity and quantity. Use

spectrophotometry (e.g.,

NanoDrop) and gel

electrophoresis or a

Bioanalyzer to ensure high-

quality, intact RNA. 3. Use a

master mix for your qPCR

reactions to minimize pipetting

variability.[8] Ensure proper

mixing.

Inconsistent or unexpected

CBL expression results after

normalization.

1. An inappropriate or single,

unvalidated reference gene

was used.[8][13] 2. Poor PCR

efficiency for the CBL or

reference gene assay.[8][19] 3.

Presence of genomic DNA

(gDNA) contamination.[8][20]

1. Use the geometric mean of

multiple validated reference

genes for more accurate

normalization.[13][21] 2.

Determine the amplification

efficiency for each primer set

using a standard curve.

Efficiencies should be between

90-110% and comparable

between the target and

reference genes.[6][8] 3.

Perform a DNase I treatment

on your RNA samples.[20]

Include a "minus-reverse

transcriptase" (-RT) control in
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your qPCR run to check for

gDNA amplification.[8]

Amplification is detected in the

No Template Control (NTC).

1. Contamination of reagents

(e.g., master mix, primers,

water) with template DNA.[8] 2.

Primer-dimer formation.

1. Use dedicated and filtered

pipette tips. Routinely

decontaminate work surfaces

and pipettes. Use fresh,

nuclease-free water.[8] 2.

Analyze the melt curve.

Primer-dimers typically melt at

a lower temperature than the

specific product. If present,

optimize primer concentration

or redesign primers.[22]

Amplification curve has a

strange shape (e.g., not

sigmoidal, low plateau).

1. PCR inhibitors present in the

RNA sample. 2. Suboptimal

primer/probe design or

concentration.[11][19] 3.

Incorrect baseline and

threshold settings.[8]

1. Re-purify your RNA

samples. Diluting the template

may also help reduce inhibitor

concentration. 2. Optimize

primer concentrations. Ensure

primers are designed to avoid

secondary structures.[11][19]

3. Manually check and adjust

the baseline and threshold

according to your instrument's

guidelines. The threshold

should be set in the

exponential phase of

amplification.[8]

Experimental Protocols
Protocol 1: Validation of Reference Genes for CBL
Expression Analysis

Select Candidate Reference Genes: Choose a panel of 5-10 commonly used reference

genes from different functional classes (e.g., GAPDH, ACTB, B2M, TBP, RPLP0, HPRT1,

YWHAZ).
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RNA Extraction and Quality Control: Extract total RNA from all your experimental samples

(both control and treated). Assess RNA concentration and purity (A260/280 ratio of ~2.0)

using a spectrophotometer. Verify RNA integrity (RIN > 7) using an Agilent Bioanalyzer or by

running an aliquot on a denaturing agarose gel.

DNase Treatment and cDNA Synthesis: Treat RNA samples with DNase I to remove any

contaminating genomic DNA. Synthesize cDNA from a consistent amount of RNA for all

samples using a high-quality reverse transcriptase kit.

qRT-PCR: Perform qRT-PCR for all candidate reference genes on all cDNA samples. Run

each reaction in triplicate. Include a No Template Control (NTC) and a minus-Reverse

Transcriptase (-RT) control for each gene.

Data Analysis:

Collect the raw Ct values for each gene in each sample.

Use software tools like geNorm, NormFinder, or BestKeeper to analyze the expression

stability of the candidate genes across all samples.[14][16][17]

These programs provide a stability ranking. Select the top 2-3 most stable genes for

subsequent normalization of CBL expression.

Visualizations
Signaling Pathway and Experimental Workflows

Receptor Tyrosine
Kinase (RTK)

c-Cbl (E3 Ligase)

Recruits & Phosphorylates

Proteasome

Degradation

Downstream
Signaling

(e.g., PI3K/Akt)

Activates

Growth Factor
(e.g., EGF)

Binds & Activates

Ubiquitinates

Ubiquitin

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7842394/
https://www.mdpi.com/1422-0067/25/5/3029
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0043084
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: c-Cbl mediated ubiquitination and degradation of an activated Receptor Tyrosine

Kinase (RTK).
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Caption: A standard experimental workflow for qRT-PCR analysis.
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Start: Need to Normalize
qRT-PCR Data for CBL

Have you validated reference
genes for your specific

experimental conditions?
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Caption: Decision-making process for selecting a qRT-PCR normalization strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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